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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541

Executive Summary: (R)-10,11-Dehydrocurvularin (DCV) is a fungal secondary metabolite
belonging to the benzenediol lactone class, characterized by a 12-membered macrolide ring
fused to a resorcinol moiety.[1] First isolated from various fungal species including Curvularia,
Aspergillus, Penicillium, and Alternaria, this natural product has garnered significant scientific
interest due to its diverse and potent biological activities.[2][3][4] Primarily, DCV exhibits robust
anticancer, anti-inflammatory, and immunomodulatory properties.[2][5] Mechanistically, its
effects are attributed to the modulation of critical cellular pathways, including the inhibition of
STAT3 activation, suppression of the NLRP3 inflammasome, activation of the heat shock
response, and inhibition of TGF-3 signaling.[5][6][7] This technical guide provides a
comprehensive review of the current literature on (R)-10,11-Dehydrocurvularin, detailing its
physicochemical properties, biosynthesis, biological activities, and mechanisms of action,
supported by quantitative data and key experimental methodologies.

Physicochemical Properties

(R)-10,11-Dehydrocurvularin is a white, powdered solid at standard conditions.[8] Its structure
features a distinctive a,B-unsaturated carbonyl group within the macrocyclic ring, which is
crucial for some of its biological activities.[5][7] The compound is soluble in organic solvents
such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, but has limited
solubility in water.[4][6]
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Property Value Reference
Molecular Formula C16H180s5 [6]119]

Molar Mass 290.31 g/mol [9][10]

CAS Number 21178-57-4 [6][11]

(5R,9E)-13,15-dihydroxy-5-

methyl-4-
IUPAC Name oxabicyclo[10.4.0]hexadeca- 9]
1(12),9,13,15-tetraene-3,11-
dione
Appearance White powder [8]
Melting Point 220-223°C [8]

N DMF: 30 mg/ml; DMSO: 30
Solubility . . [6]
mg/ml; Ethanol: 10 mg/mi

Biosynthesis

The biosynthesis of 10,11-dehydrocurvularin in fungi like Aspergillus terreus is a complex
process involving a pair of collaborating iterative polyketide synthases (PKSs).[2] The pathway
is initiated by a highly reducing PKS (hrPKS), designated AtCURS1, which synthesizes a
tetraketide starter unit. This intermediate is then transferred to a non-reducing PKS (nrPKS),
AtCURS2, which extends it and catalyzes an S-type aldol condensation to form the
characteristic dihydroxyphenylacetic acid scaffold and complete the macrocycle.[12] This
collaborative mechanism distinguishes DCV biosynthesis from that of structurally similar
resorcylic acid lactones (RALS), which typically involve different starter units and cyclization
patterns.[2][12]

Highly Reducing PKS (AtCURS1) Non-Reducing PKS (AtCURS2)

Chain Assembl Synthesis o IREEICEERC TN | Substrate Transfer |

(CESTEERA  S-type Aldol Condensation.
Starter Unit Cyclization

(R)-10,11-Dehydrocurvularin

Acetyl-CoA + Malonyl-CoA
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Biosynthesis of (R)-10,11-Dehydrocurvularin.

Biological Activities and Mechanisms of Action

(R)-10,11-Dehydrocurvularin demonstrates a wide spectrum of biological activities, with its
anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

DCV exhibits potent cytotoxic effects across various human tumor cell lines.[13] Its
antineoplastic properties are mediated through multiple mechanisms, including the inhibition of
key oncogenic signaling pathways and the induction of cellular stress responses.

Quantitative Cytotoxicity Data

Cell Line Cancer Type ICso0 (pM) Comments Reference
Displays
] Human Tumor concentration-
Various ] Mean ICso = 1.25 [13]
Cell Lines dependent
cytotoxicity.
Inhibits
2-8 (effective proliferation,
MDA-MB-231 Breast Cancer ] ] [7]
range) migration, and
invasion.
2-8 (effective Induces
MDA-MB-468 Breast Cancer ) [7]
range) apoptosis.

Mechanism 1: STAT3 Signaling Inhibition Signal Transducer and Activator of Transcription 3
(STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting
proliferation and survival.[7] DCV has been identified as a selective STAT3 inhibitor. It dose-
dependently inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is critical for its
activation. This inhibition prevents STAT3 dimerization, subsequent nuclear translocation, and
target gene expression. Cellular Thermal Shift Assays (CETSA) have confirmed a direct

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b013541?utm_src=pdf-body-img
https://www.benchchem.com/product/b013541?utm_src=pdf-body
https://www.benchchem.com/product/b013541?utm_src=pdf-body
https://www.medchemexpress.com/10-11-dehydrocurvularin.html
https://www.medchemexpress.com/10-11-dehydrocurvularin.html
https://pubmed.ncbi.nlm.nih.gov/32868906/
https://pubmed.ncbi.nlm.nih.gov/32868906/
https://pubmed.ncbi.nlm.nih.gov/32868906/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

binding interaction between DCV and STAT3 protein.[7] The a,-unsaturated carbonyl moiety of
DCV is essential for this activity.[7]
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Mechanism of STAT3 inhibition by (R)-10,11-Dehydrocurvularin.

Mechanism 2: Heat Shock Response Activation DCV is a potent activator of the heat shock
response (HSR), a cellular mechanism that protects against proteotoxic stress by upregulating
chaperone proteins like Hsp90.[2][6] By overwhelming the HSR, DCV can induce apoptosis in
cancer cells, which are often highly dependent on chaperone proteins to maintain the stability
of mutated oncoproteins.[2]

Mechanism 3: ATP-Citrate Lyase (ACLY) Inhibition Chemoproteomic profiling has recently
identified ATP-citrate lyase (ACLY) as a direct target of DCV.[14] ACLY is a crucial enzyme in
de novo lipogenesis, a pathway often upregulated in cancer cells to support rapid proliferation.
DCV acts as a potent and irreversible inhibitor of ACLY, providing another key mechanism for
its antineoplastic effects.[14]

In Vivo Antitumor Activity

Animal Model Cell Line Dosage Outcome Reference
Marked
suppression of
_ MDA-MB-231 30 mg/kg/day
Nude Mice ) tumor growth [7]
Xenograft (i.p.) for 14 days

without observed

toxicity.

Anti-inflammatory Activity

DCV possesses significant anti-inflammatory properties, primarily through the suppression of
pro-inflammatory signaling cascades.

Mechanism 1: NLRP3 Inflammasome Inhibition The NLRP3 inflammasome is a multi-protein
complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1f3.
Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[5] DCV has been
shown to specifically inhibit the activation of the NLRP3 inflammasome, without affecting the
NLRC4 or AIM2 inflammasomes. It achieves this by disrupting the crucial interaction between
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NLRP3 and NEK7 (NIMA-related kinase 7), a key step in inflammasome assembly and
activation.[5]
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(R)-10,11-Dehydrocurvularin Triggers assembly

Disturbs
Interaction

Signal 1 (e.g., LPS)
Primes the cell

1
Upregulates / Interacts with

Pro-Caspase-1

Active NLRP3
Inflammasome

leaves & Activates

Active Caspase-1

leaves & Matures

IL-13 / IL-18
(Inflammation)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37003639/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

NLRP3 inflammasome inhibition by (R)-10,11-Dehydrocurvularin.

Mechanism 2: TGF-3 Signaling Inhibition Transforming growth factor-3 (TGF-[3) signaling is
involved in a wide range of cellular processes, including inflammation and fibrosis. DCV has
been shown to block TGF-[3 signaling, contributing to its anti-inflammatory and potential anti-
fibrotic effects.[6][8]

Other Biological Activities
» Antimicrobial Activity: DCV has been reported to possess antimicrobial properties,

particularly against various fungal and bacterial strains.[10]

o Phytotoxic Activity: As a secondary metabolite from plant-associated fungi, DCV exhibits
phytotoxicity, suggesting a role in plant-pathogen interactions.[2]

Key Experimental Protocols

The following are representative protocols for assays commonly used to characterize the
biological activity of (R)-10,11-Dehydrocurvularin.

Protocol: Cell Viability (ICso Determination) via MTT
Assay

o Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-
10,000 cells/well in 100 pL of complete culture medium. Incubate for 24 hours at 37°C, 5%
COa.

o Compound Treatment: Prepare serial dilutions of (R)-10,11-Dehydrocurvularin in culture
medium. Replace the medium in each well with 100 puL of medium containing the desired
concentration of DCV (e.g., 0.1 to 20 uM). Include vehicle control (DMSO) wells.

 Incubation: Incubate the plate for 48-72 hours at 37°C, 5% COs..

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 pL of DMSO to each
well to dissolve the formazan crystals. Mix gently by pipetting.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the log of the DCV concentration and use non-linear regression
(log(inhibitor) vs. response -- variable slope) to determine the ICso value.

Protocol: Western Blot for STAT3 Phosphorylation

Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Starve
the cells in serum-free medium for 12-24 hours. Pre-treat cells with various concentrations of
DCV for 2-4 hours.

Stimulation: Stimulate the cells with a cytokine such as IFN-y (e.g., 50 ng/mL) for 30 minutes
to induce STAT3 phosphorylation.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease
and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 pg) on an 8-10% SDS-
polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total
STAT3 overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the
signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total
STAT3 signal.
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Conclusion and Future Directions

(R)-10,11-Dehydrocurvularin is a promising natural product with significant therapeutic
potential, particularly in oncology and inflammatory diseases. Its ability to selectively target
multiple, critical signaling nodes like STAT3, the NLRP3 inflammasome, and ACLY makes it an
attractive lead compound for drug development. Future research should focus on detailed
structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic
properties, as well as further preclinical and clinical investigations to validate its efficacy and
safety in various disease models. The elucidation of its biosynthetic pathway also opens
avenues for metabolic engineering to produce novel, more effective analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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